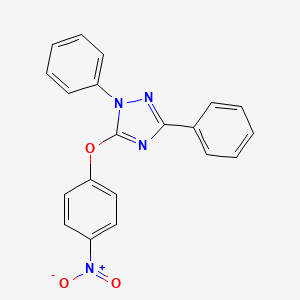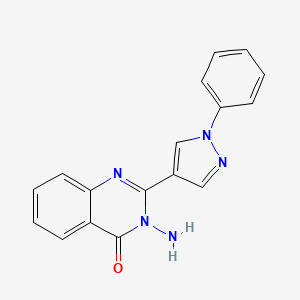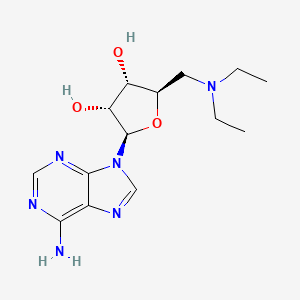
2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and hydroxyethyl groups. It is known for its role in biochemical processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,5-diamino-3-methylpyrimidin-4(3H)-one with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrimidine ring or the amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone: Similar structure but with a ribosyl group instead of a hydroxyethyl group.
2,5-Diamino-6-chloropyrimidin-4(3H)-one: Contains a chlorine atom instead of a hydroxyethyl group.
Uniqueness
2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61693-32-1 |
|---|---|
Molecular Formula |
C7H13N5O2 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2,5-diamino-6-(2-hydroxyethylamino)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H13N5O2/c1-12-6(14)4(8)5(10-2-3-13)11-7(12)9/h10,13H,2-3,8H2,1H3,(H2,9,11) |
InChI Key |
VKDWDBAZPJAWCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N)NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)

![1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12914358.png)
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)
![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)
![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)




![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)
